molecular formula C23H29N3O2 B14935148 N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B14935148
M. Wt: 379.5 g/mol
InChI Key: SYUZDNUDHYJBTK-UHFFFAOYSA-N
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Description

N-[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[1-(2-methylpropyl)indol-4-yl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C23H29N3O2/c1-18(2)17-25-13-8-19-20(6-5-7-21(19)25)24-22(27)16-23(9-14-28-15-10-23)26-11-3-4-12-26/h3-8,11-13,18H,9-10,14-17H2,1-2H3,(H,24,27)

InChI Key

SYUZDNUDHYJBTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CC3(CCOCC3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.

    Introduction of the 2-METHYLPROPYL Group: The 2-METHYLPROPYL group can be introduced through alkylation reactions using appropriate alkyl halides and bases.

    Formation of the OXAN-4-YL Group: The oxan-4-yl group can be synthesized through the reaction of pyrrole with appropriate aldehydes or ketones under acidic or basic conditions.

    Coupling of the Indole and OXAN-4-YL Groups: The final step involves the coupling of the indole and oxan-4-yl groups through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution on the indole ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with alcohol or amine groups.

    Substitution: Substituted indole derivatives with halogen or nitro groups.

Scientific Research Applications

N-[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with nuclear receptors, such as estrogen receptors, to regulate gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

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